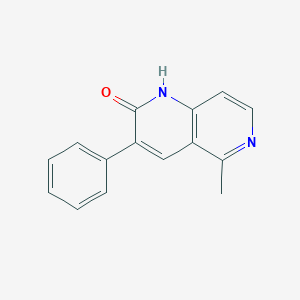![molecular formula C14H12IN3 B13881502 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-ethylpyridine with appropriate reagents to form the imidazo[1,2-a]pyridine core, followed by iodination at the 3-position. The reaction conditions often include the use of strong bases and iodine sources under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective purification techniques.
化学反応の分析
Types of Reactions
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the heterocyclic rings.
Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic applications.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential as a drug candidate.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism by which 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in antituberculosis research, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
2-Ethylpyridine: A simpler pyridine derivative with different chemical properties and applications.
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents, which can lead to varied biological activities.
Uniqueness
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine is unique due to the combination of its pyridine and imidazo[1,2-a]pyridine moieties, along with the iodine atom at the 3-position. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C14H12IN3 |
|---|---|
分子量 |
349.17 g/mol |
IUPAC名 |
7-(2-ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12IN3/c1-2-12-7-10(3-5-16-12)11-4-6-18-13(15)9-17-14(18)8-11/h3-9H,2H2,1H3 |
InChIキー |
CUHHLLBVBIHILU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


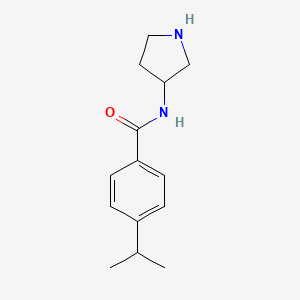
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)

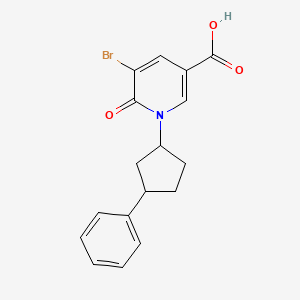

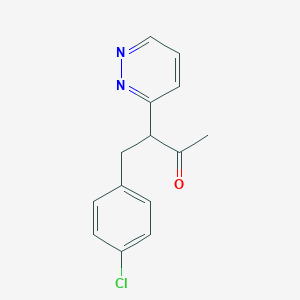
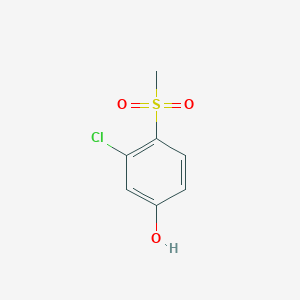
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
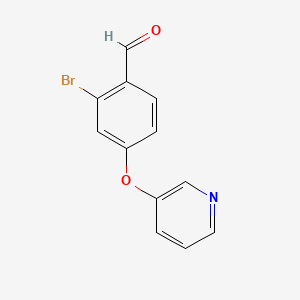
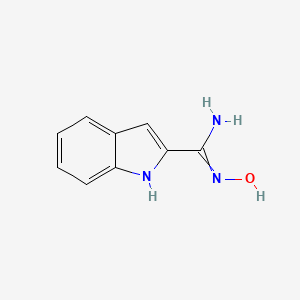
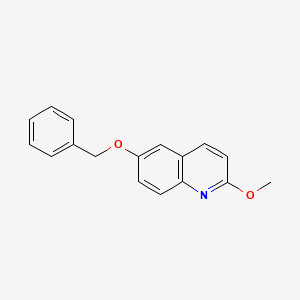

![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
